molecular formula C8H8Cl2O B072762 1-(2,5-Dichlorophenyl)ethanol CAS No. 1475-12-3

1-(2,5-Dichlorophenyl)ethanol

Cat. No. B072762
CAS RN: 1475-12-3
M. Wt: 191.05 g/mol
InChI Key: RDMKUSDLLGKMCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorophenyl ethanol derivatives typically involves esterification and reduction processes. For example, 2-(4-Chlorophenyl)ethanol was synthesized from 2-(4-chlorophenyl)acetic acid through esterification at room temperature and reduction at elevated temperatures, achieving yields over 95% (Yang Lirong, 2007). This method highlights the general approach towards synthesizing chlorophenyl ethanol derivatives, including 1-(2,5-Dichlorophenyl)ethanol.

Molecular Structure Analysis

The molecular structure of chlorophenyl ethanol derivatives has been extensively analyzed through techniques such as NMR, MS, and X-ray crystallography. These studies provide detailed insights into the molecular geometry, bonding patterns, and electronic structure, which are crucial for understanding the chemical behavior and reactivity of these compounds.

Chemical Reactions and Properties

Chlorophenyl ethanol derivatives participate in a variety of chemical reactions, serving as intermediates in the synthesis of more complex molecules. Their reactivity is influenced by the presence of chlorophenyl groups, which can undergo substitution reactions, enhancing the compound's utility in organic synthesis. Additionally, enzymatic processes have been developed for the preparation of chiral chlorophenyl ethanol derivatives, showcasing their importance in the synthesis of bioactive molecules (Xiang Guo et al., 2017).

Scientific Research Applications

Alternative Fuels and Emissions

Research on bio-alcohol, such as ethanol, as an alternative fuel source for spark-ignition (SI) engines, has demonstrated potential for reducing exhaust emissions. Studies comparing ethanol-gasoline and methanol-gasoline blend rates under different operating conditions found that ethanol blends provide more benefits in terms of lower emissions, higher engine power, and torque output, especially at low engine speeds (Yusuf & Inambao, 2018).

Ethanol Production from Lignocellulosic Materials

Efficient ethanol production, considered an important alternative energy source, can utilize lignocellulosic materials like Parthenium hysterophorus for bioconversion. Research emphasizes the potential of such materials in ethanol production through processes including hydrolysis, saccharification, and fermentation, highlighting the need for optimized methods to achieve higher ethanol yields from these resources (Swati et al., 2013).

Environmental Impact of Organochlorine Compounds

A comprehensive review of chlorophenols, including 2,4-dichlorophenol, assesses their moderate toxic effects on mammalian and aquatic life, with considerable toxicity upon long-term exposure. The study suggests that while bioaccumulation is expected to be low, the persistence of these compounds in the environment can vary, indicating the complexity of their environmental impact (Krijgsheld & Gen, 1986).

Bio-ethanol for Hydrogen Production

The reforming of bio-ethanol offers a promising method for hydrogen production, a renewable energy carrier. Research highlights the significance of catalysts and operating conditions in ethanol reforming processes and discusses the potential of Rh and Ni as effective catalysts for hydrogen production. This study underscores the role of catalyst support and preparation in enhancing catalyst activity for ethanol steam reforming (Ni et al., 2007).

Chain Elongation with Reactor Microbiomes

Chain elongation processes using ethanol as an electron donor and microbial consortia under anaerobic conditions are being developed for the production of medium-chain carboxylates, such as n-caproate and n-caprylate. This technology aims to convert organic biomass or wastes into valuable biochemicals efficiently, emphasizing the need for an interdisciplinary approach to understanding microbial pathways and optimizing production processes (Angenent et al., 2016).

Safety and Hazards

“1-(2,5-Dichlorophenyl)ethanol” is classified as having acute toxicity (Category 4, Oral), causing skin irritation (Category 2), serious eye damage (Category 1), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

While specific future directions for “1-(2,5-Dichlorophenyl)ethanol” are not available, research involving similar compounds like indole derivatives has shown potential in various biological activities, suggesting that these molecules can provide prospective leads in chemotherapy .

Mechanism of Action

Target of Action

It’s known that this compound is used for research purposes

Mode of Action

The mode of action of 1-(2,5-Dichlorophenyl)ethanol is not well-documented. The compound’s interaction with its targets and the resulting changes are yet to be fully understood. It’s important to note that the compound’s mode of action could be influenced by its chemical structure and properties .

Biochemical Pathways

It’s known that the compound is used in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that it may play a role in certain biochemical pathways involving carbon–carbon bond formation.

Pharmacokinetics

It’s known that the compound is used for research purposes

Result of Action

It’s known that the compound is used in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that it may have certain effects at the molecular and cellular level.

properties

IUPAC Name

1-(2,5-dichlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMKUSDLLGKMCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301289016
Record name 2,5-Dichloro-α-methylbenzenemethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1475-12-3
Record name 2,5-Dichloro-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1475-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloro-alpha-methylbenzyl alcohol
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Record name 1475-12-3
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Record name 2,5-Dichloro-α-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dichloro-α-methylbenzyl alcohol
Source European Chemicals Agency (ECHA)
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